1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride
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Overview
Description
1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3 and a molecular weight of 196.08 . This compound features an imidazole ring attached to a cyclopropane moiety, making it a unique structure in the realm of organic chemistry. It is often used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
Mode of Action
It’s known that the primary amine group can act as a base and react with acids. The dihydrochloride salt suggests that the compound can be protonated by hydrochloric acid (HCl). The amine group can also act as a nucleophile and attack carbonyl groups in reactions like acylation.
Biochemical Pathways
Imidazole derivatives are known to play crucial roles in various biological processes.
Pharmacokinetics
The presence of the dihydrochloride salt indicates two hydrochloride (hcl) units associated with the molecule, likely due to the presence of a primary amine (nh2) group. This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities.
Action Environment
The compound’s storage temperature is noted to be at room temperature , suggesting that it may be stable under normal environmental conditions.
Biochemical Analysis
Biochemical Properties
The primary amine group in 1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride can act as a base and react with acids. The amine group can also act as a nucleophile and attack carbonyl groups in reactions like acylation
Cellular Effects
Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
The amine group can act as a nucleophile and attack carbonyl groups in reactions like acylation.
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazole derivatives with cyclopropane intermediates . The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)cyclopropan-1-amine dihydrochloride can be compared with other imidazole-containing compounds, such as:
1-(1H-Imidazol-2-yl)cyclopropan-1-amine hydrochloride: Similar structure but different salt form.
N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride: Contains additional methyl groups, leading to different chemical properties.
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-6(1-2-6)5-8-3-4-9-5;;/h3-4H,1-2,7H2,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXKNKMUAUFROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CN2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2193067-56-8 |
Source
|
Record name | 1-(1H-imidazol-2-yl)cyclopropan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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